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Compound of Interest

Compound Name: 2-(4-Cyclohexylphenoxy)ethanol

Cat. No.: B085848

IUPAC Name: 2-(4-Cyclohexylphenoxy)ethanol

This technical guide provides a comprehensive overview of 2-(4-Cyclohexylphenoxy)ethanol,
targeting researchers, scientists, and drug development professionals. The document details its
physicochemical properties, a robust synthesis protocol, analytical methodologies, and
explores a potential biological target based on structurally related compounds.

Physicochemical and Computed Properties

Quantitative data for 2-(4-Cyclohexylphenoxy)ethanol is primarily based on computational
models due to a lack of extensive experimental studies. These properties are summarized in
the table below, alongside data for the related compound 2-[4-(2-Ethylhexyl)phenoxy]ethanol

for comparison.[1]
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2-(4- 2-[4-(2-
Property Cyclohexylphenox Ethylhexyl)phenox Data Type
y)ethanol ylethanol
Molecular Formula C14H2002 C16H2602
Molecular Weight 220.31 g/mol 250.38 g/mol Computed
XLogP3 3.5 4.9 Computed
Hydrogen Bond Donor
1 1 Computed
Count
Hydrogen Bond
2 2 Computed
Acceptor Count
Rotatable Bond Count 4 7 Computed
Exact Mass 220.14633 g/mol 250.19328 g/mol Computed
Monoisotopic Mass 220.14633 g/mol 250.19328 g/mol Computed
Topological Polar
polog 29.5 A2 29.5 A2 Computed
Surface Area
Heavy Atom Count 16 18 Computed
Complexity 189 186 Computed

Experimental Protocols
Synthesis of 2-(4-Cyclohexylphenoxy)ethanol via
Williamson Ether Synthesis

This protocol describes a general and widely applicable method for the synthesis of aryl ethers,
adapted for the preparation of 2-(4-Cyclohexylphenoxy)ethanol. The Williamson ether
synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[2][3]

[4][5][6]
Reaction Scheme:

Materials:
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e 4-Cyclohexylphenol

e 2-Chloroethanol

e Sodium hydride (NaH) or Potassium Carbonate (K2COs)
e Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
 Diethyl ether

e Saturated aqueous ammonium chloride (NH4Cl) solution
e Saturated aqueous sodium chloride (brine) solution

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
» Round-bottom flask

e Magnetic stirrer and stir bar

» Reflux condenser

e Separatory funnel

» Rotary evaporator

Procedure:

o Preparation of the Alkoxide:

o In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-
Cyclohexylphenol (1 equivalent) in anhydrous DMF.

o Slowly add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

o Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen
gas ceases, indicating the formation of the sodium phenoxide.

o Ether Synthesis:
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o To the solution of the sodium phenoxide, add 2-Chloroethanol (1.2 equivalents) dropwise
at room temperature.

o Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o Work-up and Purification:

o After completion, cool the reaction mixture to room temperature and quench by the slow
addition of a saturated aqueous NHaCl solution.

o Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
o Combine the organic layers and wash with water and then brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate under reduced
pressure using a rotary evaporator.

o The crude product can be purified by column chromatography on silica gel using a mixture
of hexane and ethyl acetate as the eluent to yield pure 2-(4-Cyclohexylphenoxy)ethanol.

Analytical Characterization

The identity and purity of the synthesized 2-(4-Cyclohexylphenoxy)ethanol can be confirmed
using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):[7][8]

e Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 pm).

o Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v).
» Flow Rate: 1.0 mL/min.

» Detection: UV detector at 270 nm.

e Sample Preparation: Dissolve the sample in the mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS):
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e Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
o Carrier Gas: Helium.
« Injection Mode: Splitless.

o Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher
temperature (e.g., 280 °C).

o MS Detection: Electron lonization (EI) mode, scanning a mass range of m/z 50-500.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H and 3C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCIs).
The expected signals would correspond to the aromatic, cyclohexyl, and ethoxyethanol
protons and carbons.

4. Infrared (IR) Spectroscopy:

e The IR spectrum is expected to show characteristic absorptions for the O-H stretch (broad,
around 3300-3400 cm~1), C-H stretches (aliphatic and aromatic), C-O ether stretch, and
aromatic C=C bending.

Potential Biological Activity and Signaling Pathway

While specific biological data for 2-(4-Cyclohexylphenoxy)ethanol is limited, structurally
similar cyclohexylphenol derivatives have been investigated for their activity as antagonists of
the p-opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that are the
primary targets for opioid drugs.[9][10][11][12][13]

Hypothesized Signaling Pathway: u-Opioid Receptor
Antagonism

As an antagonist, 2-(4-Cyclohexylphenoxy)ethanol would bind to the MOR but not activate it.
This would block the binding of endogenous or exogenous agonists (like endorphins or
morphine), thereby inhibiting the downstream signaling cascade.
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The canonical MOR signaling pathway involves the inhibition of adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (CAMP) levels.[9] This, in turn, affects the activity of protein
kinase A (PKA) and downstream effectors. Activation of MOR also leads to the opening of G-
protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-
gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter
release.[12] An antagonist would prevent these events from occurring.

Click to download full resolution via product page

Figure 1: Hypothesized MOR antagonism by 2-(4-Cyclohexylphenoxy)ethanol.

Experimental Workflow: Receptor Binding Assay

To experimentally determine the binding affinity of 2-(4-Cyclohexylphenoxy)ethanol for the p-
opioid receptor, a competitive radioligand binding assay would be employed. This is a standard
method in drug discovery for screening and characterizing compounds that interact with a
specific receptor.[14][15][16][17][18]

The workflow involves incubating cell membranes expressing the receptor of interest with a
known radiolabeled ligand (e.g., [BH]-DAMGO for MOR) and varying concentrations of the
unlabeled test compound. The amount of radioligand bound to the receptor is then measured,
and the concentration of the test compound that inhibits 50% of the radioligand binding (ICso) is
determined.
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Prepare Cell Membranes
Expressing u-Opioid Receptor

:
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:

Data Analysis:
- Plot % Inhibition vs. [Test Compound]
- Determine ICso Value
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Figure 2: Workflow for a competitive radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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